5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the reaction of 1-(difluoromethyl)-5-methylpyrazole with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole-thiadiazole derivatives.
Scientific Research Applications
5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent due to its unique structure and reactivity.
Agrochemicals: It is explored for use in pesticides and herbicides, leveraging its ability to interact with biological targets in pests.
Materials Science: The compound’s stability and reactivity make it suitable for developing advanced materials with specific properties, such as coatings and polymers.
Mechanism of Action
The mechanism of action of 5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethyl)pyrazine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the thiadiazole ring.
4-Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl pyrazole core but differ in the attached functional groups.
Uniqueness
5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the difluoromethyl group, pyrazole ring, and thiadiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[1-(difluoromethyl)-5-methylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N5S/c1-3-2-4(13-14(3)6(8)9)5-11-12-7(10)15-5/h2,6H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCZQSZGOOMJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.